molecular formula C16H12N2O3S B4559494 N-(4-acetylphenyl)-5-(2-thienyl)-3-isoxazolecarboxamide

N-(4-acetylphenyl)-5-(2-thienyl)-3-isoxazolecarboxamide

Cat. No.: B4559494
M. Wt: 312.3 g/mol
InChI Key: GQEKVRJXSMAGMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetylphenyl)-5-(2-thienyl)-3-isoxazolecarboxamide is a useful research compound. Its molecular formula is C16H12N2O3S and its molecular weight is 312.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 312.05686342 g/mol and the complexity rating of the compound is 424. The solubility of this chemical has been described as <0.3 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Sulfonamides in Clinical Drugs

Sulfonamides, a group with a primary sulfonamide moiety, are present in many clinically used drugs, including diuretics, carbonic anhydrase inhibitors (CAIs), antiepileptics, antipsychotics, and COX2 inhibitors. Novel drugs with significant antitumor activity, such as apricoxib and pazopanib, also incorporate this group, highlighting the structural motif's potential in future drug development (Carta, Scozzafava, & Supuran, 2012).

AMPK Activation and Independent Effects

5-Aminoimidazole-4-carboxamide ribonucleoside (AICAr) is widely used to modulate AMPK activity, suggesting the importance of chemical compounds in understanding metabolic regulation and cancer pathogenesis. This review highlights the importance of distinguishing AMPK-dependent and independent effects, emphasizing the need for caution in interpreting studies based on chemical modulators (Visnjic et al., 2021).

N-Acetylcysteine in Psychiatry

N-acetylcysteine (NAC) emerges as a promising agent in treating psychiatric disorders, demonstrating the potential of chemical compounds to modulate various pathways beyond their initial clinical origins. NAC's benefits in addiction, compulsive disorders, schizophrenia, and bipolar disorder underline the expanding role of alternative pharmacological therapies in psychiatry (Dean, Giorlando, & Berk, 2011).

Acrylamide in Food Processing

The chemistry, biochemistry, and safety of acrylamide, a compound formed in food during heat treatment, are extensively studied. Understanding its formation, metabolism, and potential health effects is crucial for developing improved food processes to reduce acrylamide content, demonstrating the importance of chemical research in addressing public health concerns (Friedman, 2003).

Properties

IUPAC Name

N-(4-acetylphenyl)-5-thiophen-2-yl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3S/c1-10(19)11-4-6-12(7-5-11)17-16(20)13-9-14(21-18-13)15-3-2-8-22-15/h2-9H,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQEKVRJXSMAGMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=NOC(=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49715758
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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